molecular formula C19H22BrClN2O5S B1662956 SB 657510 CAS No. 474960-44-6

SB 657510

Numéro de catalogue: B1662956
Numéro CAS: 474960-44-6
Poids moléculaire: 505.8 g/mol
Clé InChI: KQCZCINJGIRLCD-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse du SB 657510 implique les étapes suivantes :

Méthodes de Production Industrielle: La production industrielle du this compound suit la même voie de synthèse que celle décrite ci-dessus, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le composé est généralement produit dans un environnement contrôlé pour maintenir la qualité et la constance du produit .

Analyse Des Réactions Chimiques

Types de Réactions :

Réactifs et Conditions Communes :

Principaux Produits Formés :

Applications de Recherche Scientifique

Chimie: : Le this compound est utilisé pour étudier les voies de signalisation médiées par le récepteur de l'urotensine II . Biologie : Il est utilisé pour étudier le rôle de l'urotensine II dans divers processus biologiques, notamment l'inflammation et l'athérosclérose . Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement de l'athérosclérose associée au diabète et d'autres maladies cardio-rénales et métaboliques . Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur de l'urotensine II .

Mécanisme d'Action

Le this compound exerce ses effets en antagonisant sélectivement le récepteur de l'urotensine II. Cette inhibition empêche la régulation à la hausse des médiateurs inflammatoires induite par l'urotensine II, tels que les molécules d'adhésion, les cytokines et les facteurs tissulaires dans les cellules endothéliales vasculaires humaines . Le composé inhibe également la mobilisation des ions calcium intracellulaires, ce qui est crucial pour l'action contractile de l'urotensine II dans les artères et les aortes mammifères isolées .

Applications De Recherche Scientifique

Hypertension and Heart Failure

Research indicates that SB 657510 plays a significant role in mitigating the effects of hypertension and heart failure. In a study involving rat models, treatment with this compound led to a notable reduction in blood pressure and improved cardiac function. The compound's ability to block U-II signaling is crucial since U-II has been implicated in vasoconstriction and cardiac remodeling .

Table 1: Effects of this compound on Cardiovascular Parameters

Study ReferenceModelDose (mg/kg)Outcome
Rats10Reduced blood pressure
Isolated aorta1-10Inhibition of contraction

Atherosclerosis

In a ten-week treatment study, this compound demonstrated a significant decrease in atherosclerotic lesion area in animal models, suggesting its potential as a therapeutic agent for preventing cardiovascular diseases associated with plaque formation .

Cystitis Treatment

This compound has shown promise in alleviating symptoms associated with cystitis induced by cyclophosphamide (CYP). In female rat models, administration of this compound significantly reduced bladder hyperactivity and spontaneous contractions, indicating its effectiveness in managing bladder disorders linked to U-II signaling pathways .

Table 2: Impact of this compound on Bladder Function

Study ReferenceModelDose (mg/kg)Outcome
Rats3-30Alleviated bladder hyperactivity

Mechanistic Insights

The mechanism by which this compound exerts its effects involves competitive antagonism at the U-II receptor. This blockade prevents the downstream signaling that leads to vasoconstriction and other pathological responses associated with elevated U-II levels. Studies have shown that this compound effectively inhibits the expression of pro-inflammatory cytokines such as IL-1β in response to U-II stimulation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Unicité: : Le SB 657510 est unique par sa forte sélectivité pour le récepteur de l'urotensine II et ses effets anti-inflammatoires puissants. Il a montré un potentiel significatif dans le ralentissement du développement de l'athérosclérose associée au diabète, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

SB 657510 is a potent nonpeptide antagonist of the urotensin-II receptor (UT receptor), which has garnered attention for its potential therapeutic applications in various pathophysiological conditions. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and proliferation, and implications in disease models.

This compound functions primarily as a competitive antagonist at the urotensin-II receptor. Binding studies have shown that it exhibits high affinity for the human UT receptor with a dissociation constant (KDK_D) of approximately 2.6 nM, indicating its effectiveness in inhibiting urotensin-II (U-II) mediated responses across different species . The compound's selectivity is notable, as it demonstrates over 100-fold selectivity for the UT receptor compared to other receptors, ion channels, and enzymes .

Effects on Cell Viability and Proliferation

Research indicates that this compound significantly impacts cell viability and proliferation in various cellular contexts. For instance, in a study involving TSC2-deficient V3 cells, this compound inhibited U-II-induced increases in cell viability and proliferation . At higher concentrations (100-1000 nM), it also inhibited basal proliferation in these cells but did not affect T3 cells, suggesting a selective action based on cellular context .

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell TypeConcentration (nM)Effect on ViabilityEffect on Proliferation
V3 (TSC2-deficient)10-1000Inhibited U-II-induced increaseInhibited at high concentrations
T3 (TSC2-reconstituted)N/ANo significant effectNo significant effect

Impact on Tumor Growth

In vivo studies using mouse xenograft models have demonstrated that this compound can block tumor growth. Specifically, it reduced the number of circulating tumor cells and inhibited the growth of established tumors . This suggests potential applications in cancer therapy, particularly in tumors influenced by urotensin signaling.

Role in Hepatotoxicity Models

In a model assessing paracetamol-induced hepatotoxicity, administration of this compound resulted in down-regulation of urotensin receptor expression and significantly decreased serum levels of liver enzymes ALT and AST . This indicates a protective role against liver damage mediated by U-II signaling.

Table 2: Effects of this compound in Hepatotoxicity Models

Treatment GroupDose (mg/kg)ALT Levels (U/L)AST Levels (U/L)
ControlN/ABaselineBaseline
Paracetamol Only300ElevatedElevated
This compound30DecreasedDecreased
This compound60Further DecreasedFurther Decreased

Propriétés

IUPAC Name

2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCZCINJGIRLCD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474960-44-6
Record name SB 657510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB 657510
Reactant of Route 2
Reactant of Route 2
SB 657510
Reactant of Route 3
Reactant of Route 3
SB 657510
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
SB 657510
Reactant of Route 5
Reactant of Route 5
SB 657510
Reactant of Route 6
SB 657510

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.